molecular formula C16H21NO5 B1599791 Ethyl 2-acetyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate CAS No. 351198-20-4

Ethyl 2-acetyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

Cat. No.: B1599791
CAS No.: 351198-20-4
M. Wt: 307.34 g/mol
InChI Key: BDWXIHUCIJGQRU-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (CAS 351198-20-4) is a high-purity synthetic chemical building block of significant interest in medicinal chemistry research. With the molecular formula C16H21NO5 and a molecular weight of 307.34 g/mol, this compound belongs to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class, which is recognized as a privileged scaffold in drug discovery due to its broad-spectrum biological potential . Researchers utilize this ester derivative as a key synthetic intermediate for constructing more complex molecules. The tetrahydroisoquinoline core is a common structural motif in numerous alkaloids and active pharmaceutical ingredients, with documented applications in the development of compounds for antiviral, anticancer, and central nervous system therapeutic areas . The specific 6,7-dimethoxy substitution pattern on the aromatic ring is a common feature in many biologically active isoquinoline derivatives. This product is intended for laboratory research and chemical synthesis purposes only. It must be stored at 2-8°C to maintain stability. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

ethyl 2-acetyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-5-22-16(19)15-12-9-14(21-4)13(20-3)8-11(12)6-7-17(15)10(2)18/h8-9,15H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWXIHUCIJGQRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2=CC(=C(C=C2CCN1C(=O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467546
Record name AGN-PC-00A7LD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351198-20-4
Record name AGN-PC-00A7LD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pomeranz–Fritsch–Bobbitt Cyclization Approach

This is a widely used method for constructing the tetrahydroisoquinoline skeleton, especially with electron-rich aromatic rings.

Stepwise Procedure:

  • Preparation of the Key Intermediate:

    • Start with a 2-(3,4-dimethoxyphenyl)ethylamine derivative.
    • React with glyoxylic acid or its derivatives to introduce the carboxylic acid at the 1-position.
  • Cyclization:

    • Subject the intermediate to acidic conditions (typically hydrochloric acid or sulfuric acid) to induce cyclization, forming the 1-carboxylic acid tetrahydroisoquinoline core.
  • Esterification:

    • Convert the carboxylic acid to the ethyl ester via Fischer esterification using ethanol and an acid catalyst.
  • Acetylation:

    • Introduce the acetyl group at the 2-position using acetyl chloride or acetic anhydride under basic or acidic conditions.

Key Features:

  • High regioselectivity for 6,7-dimethoxy substitution.
  • The method is adaptable for chiral synthesis using chiral auxiliaries or catalysts.

Petasis Reaction Combined with Cyclization

The Petasis multicomponent reaction provides an efficient route to functionalized amines, which can be cyclized to the tetrahydroisoquinoline framework.

Stepwise Procedure:

  • Petasis Reaction:

    • Combine 3,4-dimethoxyphenylboronic acid, glyoxylic acid, and ethylamine to produce a substituted amine intermediate.
  • Cyclization:

    • Subject the intermediate to Pomeranz–Fritsch–Bobbitt cyclization conditions to form the tetrahydroisoquinoline ring with a carboxylate at the 1-position.
  • Functional Group Transformations:

    • Acetylate the 2-position and esterify the carboxylic acid as described above.

Advantages:

  • High diastereoselectivity and functional group tolerance.
  • Suitable for preparing optically active derivatives.

Pictet–Spengler Condensation

This method is particularly useful for synthesizing 1-substituted tetrahydroisoquinolines.

Stepwise Procedure:

  • Formation of Iminium Intermediate:

    • React 2-(3,4-dimethoxyphenyl)ethylamine with an aldehyde (such as glyoxylic acid ethyl ester) under acidic conditions.
  • Cyclization:

    • The iminium ion undergoes intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline core.
  • Acetylation:

    • Acetylate the 2-position using standard acetylation reagents.

Remarks:

  • The use of chiral catalysts can provide enantioselective access to the desired product.

Comparative Data Table

Method Key Steps Yield Range Selectivity Notable Features
Pomeranz–Fritsch–Bobbitt Cyclization Amine formation, cyclization, esterification, acetylation Moderate to high High regioselectivity Classical, robust, adaptable to chiral synthesis
Petasis + Cyclization Multicomponent amine synthesis, cyclization, derivatization High High diastereoselectivity Efficient, functional group tolerant
Pictet–Spengler Condensation Iminium formation, cyclization, acetylation Moderate Enantioselective (with chiral catalysts) Versatile for 1-substituted derivatives

Research Findings and Notes

  • The combination of Petasis and Pomeranz–Fritsch–Bobbitt reactions has been shown to be particularly effective for synthesizing chiral 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids, which can then be esterified and acetylated to yield the target compound.
  • The use of chiral auxiliaries or catalysts in these methods allows for the preparation of optically active products, which is important for pharmaceutical applications.
  • Analytical verification of the final product typically involves mass spectrometry and gas chromatography, as these provide detailed structural and purity information.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
Tetrahydroisoquinolines are known for their diverse biological activities. Ethyl 2-acetyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate has been studied for its potential as an anti-inflammatory and analgesic agent. Research indicates that derivatives of tetrahydroisoquinoline can influence neurotransmitter systems, particularly in the modulation of dopamine and serotonin pathways .

Case Studies:

  • Anti-inflammatory Activity : A study demonstrated that certain tetrahydroisoquinoline derivatives exhibited significant anti-inflammatory effects in animal models. These compounds were shown to inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating conditions like arthritis .
  • Neuroprotective Effects : Research has indicated that compounds similar to ethyl 2-acetyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can protect neuronal cells from oxidative stress. This property is crucial for developing therapies for neurodegenerative diseases such as Parkinson's and Alzheimer's .

Neuropharmacology

Dopaminergic Activity:
The compound's structure suggests potential dopaminergic activity. Studies have shown that tetrahydroisoquinolines can act as dopamine receptor agonists or antagonists depending on their specific substitutions. This compound may influence dopaminergic signaling pathways which are critical in mood regulation and motor control .

Behavioral Studies:
In behavioral assays involving rodent models, compounds with similar structures have been observed to alter ethanol consumption patterns. This suggests a role in modulating addictive behaviors and offers insights into potential treatments for substance use disorders .

Synthetic Applications

Intermediate in Organic Synthesis:
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its derivatives are utilized in the synthesis of various pharmaceuticals and agrochemicals due to their ability to undergo further chemical transformations efficiently .

Synthesis Techniques:
Recent advancements in synthetic methodologies have allowed for the efficient production of this compound through various techniques such as:

  • Lithiation and Electrophilic Quenching : Optimized conditions using organolithium reagents have been developed to synthesize substituted tetrahydroisoquinolines with high yields .
  • Multicomponent Reactions : These reactions have been employed to create libraries of tetrahydroisoquinoline derivatives rapidly, facilitating drug discovery efforts.

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The structural uniqueness of the target compound lies in the combination of ethyl 1-carboxylate and 2-acetyl groups. Key comparisons with analogs include:

Compound Name Substituents (Position) Key Functional Groups CAS Number References
Ethyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Ethyl carboxylate (1) Ester 41993-68-4
1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (6g) Phenyl (1), Acetyl (2) Ketone N/A
Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate Ethyl acetate (1, via methylene) Ester 14028-68-3
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid hydrochloride Acetic acid (1), Hydrochloride salt Carboxylic acid N/A
  • Position 1 Substituents : The ethyl carboxylate group in the target compound enhances hydrophobicity compared to the acetic acid derivative (hydrochloride salt) , while the phenyl group in 6g increases aromatic bulk .
  • Position 2 Substituents : The acetyl group in the target compound may improve metabolic stability compared to sulfonyl (6e) or carboxamide (6f) derivatives .

Stereochemical Considerations

  • The stereochemistry at C1 (carboxylate position) and C2 (acetyl position) is critical for biological activity. For example, (1S,3S)-configured analogs exhibit catalytic activity in Diels-Alder reactions .
  • Enantiomers of 6,7-dimethoxy-tetrahydroisoquinoline-1-carboxylic acid derivatives are resolved using chemoenzymatic methods .

Physicochemical Properties

  • Molecular Weight: The target compound (C₁₆H₂₁NO₅, estimated) has a higher molar mass than the parent ethyl carboxylate (265.3 g/mol) due to the acetyl group.
  • Solubility : The ethyl carboxylate and acetyl groups enhance lipophilicity, favoring membrane permeability over polar derivatives like the acetic acid hydrochloride .

Biological Activity

Ethyl 2-acetyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (hereafter referred to as EADTI) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry, particularly focusing on its potential therapeutic applications.

Synthesis of EADTI

EADTI can be synthesized through various methods, primarily involving the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. These methods allow for the efficient construction of the tetrahydroisoquinoline core, which is essential for its biological activity. The synthesis typically yields both enantiomers of the compound, which can exhibit different biological profiles.

Biological Activity Overview

EADTI has been studied for several biological activities:

  • Antimicrobial Activity : EADTI has shown promising results against various bacterial strains. Its effectiveness is attributed to its ability to inhibit the activity of enzymes such as New Delhi metallo-β-lactamase (NDM-1), which is crucial in combating antibiotic resistance .
  • Anticancer Properties : Research indicates that EADTI and its derivatives possess cytotoxic effects against cancer cell lines. For instance, derivatives have been tested against K562 cells with varying degrees of potency, some exhibiting IC50 values comparable to established chemotherapeutics .
  • Neuroprotective Effects : Studies suggest that EADTI may have neuroprotective properties. It has been evaluated for its effects on cardiomyocyte Na+/Ca2+ exchange under normoxic and hypoxic conditions, indicating potential benefits in cardiovascular health .

Antimicrobial Activity

EADTI has demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics. For example:

Bacterial StrainMIC (µg/mL)
Enterococcus faecalis40
Pseudomonas aeruginosa50
Salmonella typhi45
Klebsiella pneumoniae30

These results highlight EADTI's potential as a lead compound for developing new antibacterial agents .

Anticancer Activity

In vitro studies have shown that EADTI exhibits cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values of EADTI derivatives:

CompoundCell LineIC50 (µM)Comparison to Verapamil
EADTI Derivative 1K5620.66Similar
EADTI Derivative 2K562/A020.65More Potent
EADTI Derivative 3K5620.96Comparable

These findings suggest that modifications to the structure of EADTI can enhance its anticancer properties, making it a candidate for further development in cancer therapy .

Neuroprotective Effects

EADTI's role in cardiomyocyte function under stress conditions has been investigated. It was found to modulate ion exchange processes critical for maintaining cardiac health during hypoxia . This suggests a potential application in treating ischemic heart diseases.

Case Studies

  • Study on Antimicrobial Resistance : A recent study conducted on the efficacy of EADTI against multidrug-resistant strains revealed that it could restore sensitivity to β-lactam antibiotics in resistant bacteria by inhibiting NDM-1 .
  • Cancer Cell Line Evaluation : In a series of experiments involving K562 and K562/A02 cell lines, various derivatives of EADTI were synthesized and tested for their ability to overcome multidrug resistance mechanisms common in cancer cells .

Q & A

Basic Synthesis Methods

Q: What are the standard synthetic routes for preparing the tetrahydroisoquinoline core of this compound? A: The Pomeranz–Fritsch–Bobbitt cyclization is a classical method for constructing the tetrahydroisoquinoline scaffold. For example, morpholinone intermediates derived from Petasis reactions (using chiral aminoacetaldehyde acetals) can undergo cyclization to yield enantiomerically pure derivatives . A typical protocol involves:

  • Step 1: Petasis reaction between a boronic acid, aldehyde, and amine to form a morpholinone intermediate.
  • Step 2: Acid-catalyzed cyclization under reflux (e.g., HCl/ethanol) to form the tetrahydroisoquinoline ring.
    Key Data: Diastereoselectivity up to 90% ee has been achieved using chiral auxiliaries .

Advanced Synthesis: Diastereoselectivity Challenges

Q: How can researchers optimize diastereoselectivity during the synthesis of chiral tetrahydroisoquinoline derivatives? A: Stereochemical control is achieved via:

  • Chiral auxiliaries: Use of (R)- or (S)-aminoacetaldehyde acetals in Petasis reactions to bias ring closure .
  • Reaction conditions: Lowering temperature during cyclization steps reduces racemization. For example, cyclization at 0–5°C in HCl/ethanol preserves enantiomeric excess .
    Example: (−)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was synthesized with 90% ee using this approach .

Structural Characterization Techniques

Q: What analytical methods are critical for confirming the structure of this compound? A:

  • X-ray crystallography: Resolves stereochemistry and intramolecular interactions. For example, intramolecular H-bonds (C7–H7⋯O4 and C8–H8⋯O3) stabilize the conformation .
  • Software tools: SHELXL (for refinement) and OLEX2 (for visualization and analysis) are widely used .
    Table 1: Key Crystallographic Parameters
ParameterValue
Dihedral angle (pyrrole/quinoline)68.97°
Rint0.11
Resolution0.84 Å

Pharmacological Activity and SAR

Q: What structure-activity relationships (SAR) guide the design of anticonvulsant tetrahydroisoquinoline derivatives? A:

  • Substituent effects: Acetyl groups at position 2 enhance activity, as seen in 2-acetyl-1-(4'-methylphenyl)-6,7-dimethoxy derivatives, which showed significant anticonvulsant effects in DBA/2 mice .
  • Computational modeling: Docking studies suggest interactions with voltage-gated ion channels or GABA receptors .
    Advanced Note: Contradictions in activity data (e.g., inactive vs. active derivatives) may arise from metabolic stability differences, requiring in vitro ADME assays for validation .

Data Contradictions in Biological Studies

Q: How should researchers address discrepancies in reported biological activities of similar tetrahydroisoquinoline derivatives? A:

  • Systematic SAR studies: Compare derivatives with incremental structural changes (e.g., alkyl chain length, substituent positions) .
  • PK/PD modeling: For YM758 (a related compound), heart rate reduction in dogs correlated with plasma concentration, highlighting the need for pharmacokinetic profiling .
    Table 2: Example PK/PD Correlation
ParameterValue
EC50 (heart rate reduction)0.42 μM
Plasma half-life2.3 hours

Advanced Analytical Validation

Q: What methodologies ensure reproducibility in quantifying this compound in biological matrices? A:

  • HPLC-MS/MS: Validated methods include:
    • Column: C18 (2.1 × 50 mm, 1.7 μm).
    • Mobile phase: Acetonitrile/0.1% formic acid.
    • LOD: 0.1 ng/mL .
  • Calibration curves: Linear range 0.5–500 ng/mL (R² > 0.99) .

Stereochemical Purity Assessment

Q: How can enantiomeric excess be determined for chiral tetrahydroisoquinoline derivatives? A:

  • Chiral HPLC: Use columns like Chiralpak IA or IB with hexane/isopropanol mobile phases .
  • Polarimetry: Compare specific rotation values with literature data (e.g., [α]D²⁵ = −15.6° for (−)-enantiomer) .

Computational Modeling for Activity Prediction

Q: Which computational tools are effective for predicting the biological activity of novel derivatives? A:

  • Molecular docking (AutoDock Vina): Predict binding affinities to targets like σ receptors or ion channels .
  • MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories .

Guidelines for Data Presentation

Q: What standards should be followed when reporting crystallographic or pharmacological data? A:

  • Crystallography: Adhere to IUCr guidelines; report R-factors, resolution, and refinement software (e.g., SHELXL-2018) .
  • Pharmacology: Include dose-response curves, statistical tests (e.g., ANOVA with Tukey post-hoc), and effect sizes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-acetyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-acetyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

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